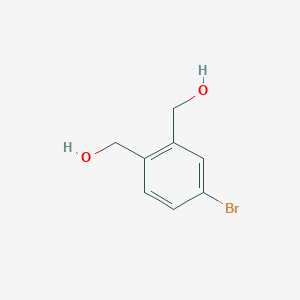

(4-bromo-1,2-phenylene)dimethanol

Description

Contextualization of Substituted Phenylene Dimethanol Derivatives in Chemical Science

Substituted phenylene dimethanol derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with two hydroxymethyl (-CH₂OH) groups and at least one other functional group. These compounds are important in various areas of chemical science. Aromatic rings provide a rigid and planar scaffold, which is useful for positioning reactive centers in specific spatial orientations. researchgate.net The hydroxymethyl groups can be readily converted into other functionalities, enhancing the synthetic versatility of these derivatives. cymitquimica.com

For instance, the fully brominated version, (perbromo-1,2-phenylene)dimethanol, is used as a reactive flame retardant in polymers like polyester, epoxy, polystyrene, polypropylene, and ABS resins. unilongindustry.com The strategic placement of substituents on the phenylene ring influences the chemical and physical properties of the resulting molecules, making these derivatives valuable in the development of pharmaceuticals, agrochemicals, and materials. cymitquimica.comnih.gov

Significance of Aryl-Bromine Functionality in Directing Chemical Transformations

The aryl-bromine functionality, a bromine atom attached to an aromatic ring, is of great significance in directing chemical transformations, particularly in the realm of cross-coupling reactions. These reactions are fundamental in organic chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. The bromine atom in an aryl bromide is a good leaving group in many transition-metal-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govorganic-chemistry.org

These reactions have revolutionized the synthesis of biaryls, which are common structural motifs in pharmaceuticals, natural products, and advanced materials. organic-chemistry.orgresearchgate.net The reactivity of aryl bromides allows for their selective coupling with a wide range of partners, including boronic acids, alkenes, and alkynes. organic-chemistry.orgacs.org Furthermore, the presence of a bromine atom can influence the regioselectivity of subsequent reactions, directing incoming groups to specific positions on the aromatic ring. acs.org Cooperative catalysis systems, using multiple metal catalysts, have been developed to enable the cross-coupling of aryl bromides with other electrophiles like aryl triflates, expanding the toolkit for synthesizing complex molecules. nih.govresearchgate.net

Role of Vicinal Benzylic Alcohol Moieties as Synthetic Handles

Vicinal benzylic alcohol moieties, two hydroxyl groups on adjacent carbons attached to a benzene ring, serve as versatile synthetic handles for further chemical modifications. These alcohol groups can undergo a variety of transformations, allowing for the construction of more complex molecular architectures. For example, they can be oxidized to aldehydes or carboxylic acids, esterified, or converted into ethers. researchgate.net

The presence of two adjacent alcohol groups allows for the formation of cyclic structures, such as acetals or ketals, which can be used as protecting groups or as part of a larger ring system. The ability to selectively modify one or both of the alcohol groups provides a high degree of control over the synthetic process. This versatility makes compounds containing vicinal benzylic alcohol moieties valuable intermediates in the synthesis of a wide range of organic molecules, including those with potential applications in medicinal chemistry and materials science. chinesechemsoc.orgchinesechemsoc.orgmdpi.com The transformation of these alcohols can also lead to the formation of vicinal halohydrins, which are important synthetic intermediates. mdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

[4-bromo-2-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQKHXCSNFITHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445053 | |

| Record name | [5-bromo-2-(hydroxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171011-37-3 | |

| Record name | [5-bromo-2-(hydroxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-bromo-2-(hydroxymethyl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Established Synthetic Routes to (4-bromo-1,2-phenylene)dimethanol

Two principal routes have been established for the synthesis of this compound, each starting from different precursors and employing distinct chemical transformations.

This synthetic pathway involves the initial preparation of a brominated phthalic anhydride (B1165640), specifically 4-bromophthalic anhydride, followed by its chemical reduction to the target diol. The synthesis of the 4-bromophthalic anhydride precursor is a critical step that can be achieved through various methods. One effective method is the gas-phase oxidation of 4-bromo-ortho-xylene using air over a V–Ti–P catalyst, which can produce yields of up to 85%. researchgate.net In contrast, the direct bromination of phthalic anhydride often results in a mixture of 3-bromo-phthalic anhydride, 4-bromo-phthalic anhydride, and di-bromophthalic anhydride, making the separation of the desired 4-bromo isomer challenging. titech.ac.jp A more recent approach involves a multi-step synthesis starting from N-methyl 4-nitrophthalimide, which undergoes reduction, hydrolysis, and a Sandmeyer reaction to yield pure 4-bromophthalic anhydride. titech.ac.jp

Once 4-bromophthalic anhydride is obtained, it is reduced to form this compound. This transformation requires a strong reducing agent capable of converting both anhydride and carboxylic acid functionalities into primary alcohols. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this type of reduction, effectively opening the anhydride ring and reducing the resulting carboxyl groups to hydroxymethyl groups.

Table 1: Synthetic Methods for 4-Bromophthalic Anhydride Precursor

| Starting Material | Reagents | Key Features | Reference |

|---|---|---|---|

| 4-bromo-ortho-xylene | Air, V–Ti–P catalyst | Gas-phase oxidation, high yield (85%) | researchgate.net |

| Phthalic anhydride | Bromine | Direct bromination, produces isomeric mixtures | titech.ac.jp |

| N-methyl 4-nitrophthalimide | 1. Reduction 2. Hydrolysis 3. HBr, NaNO₂, CuBr | Multi-step process (Sandmeyer reaction), yields pure product | titech.ac.jp |

An alternative and common route to this compound begins with 4-bromo-o-xylene (B1216868). This starting material is first converted to a bis(bromomethyl) intermediate, 4-bromo-1,2-bis(bromomethyl)benzene. This conversion is typically achieved through a free-radical bromination of the methyl groups, often using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under light irradiation. nih.govgoogle.com

The subsequent step is the hydrolysis of the resulting 4-bromo-1,2-bis(bromomethyl)benzene. This nucleophilic substitution reaction, where bromide ions are replaced by hydroxide (B78521) ions, is generally carried out using a base such as sodium hydroxide (NaOH) in an aqueous solution. nih.gov This process effectively converts the bromomethyl groups (-CH₂Br) into hydroxymethyl groups (-CH₂OH), yielding the final product, this compound. A similar hydrolysis process has been documented for the synthesis of the related compound (3,6-dibromo-1,2-phenylene)dimethanol from 1,4-dibromo-2,3-bis(bromomethyl)benzene. nih.gov

Regioselectivity and Stereocontrol in Bromination of Aromatic Systems

The regiochemical outcome of the initial bromination of the aromatic ring is paramount for the successful synthesis of this compound. When starting from o-xylene (B151617), electrophilic aromatic substitution with bromine can yield two primary monobrominated isomers: 4-bromo-o-xylene and 3-bromo-o-xylene. The two methyl groups on the o-xylene ring are ortho, para-directing, activating these positions for electrophilic attack. However, steric hindrance from the adjacent methyl groups generally favors the formation of 4-bromo-o-xylene, where the bromine atom is placed at the less hindered position.

Several factors influence this regioselectivity. The choice of solvent has a significant effect; for instance, using sulfur dioxide (SO₂) as a solvent can substantially favor the formation of the 4-bromo isomer. epo.org Temperature is another critical variable. Contrary to what might be expected, conducting the bromination at temperatures below 0°C, specifically between -20°C and -70°C, has been shown to significantly increase the selectivity for the 4-bromo-o-xylene isomer. epo.orggoogle.com The reaction is also sensitive to light, and carrying out the bromination in complete darkness can prevent the formation of by-products like alpha-bromo-o-xylene. epo.orggoogle.com Lewis acid catalysts, such as iron halides (FeBr₃, FeCl₃), are often employed to facilitate the reaction. epo.org

As this compound is an achiral molecule, stereocontrol related to the creation of chiral centers is not a consideration in its synthesis. The primary challenge lies in achieving high regioselectivity to ensure the bromine atom is introduced at the correct position on the aromatic ring.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield of the desired 4-bromo isomer and minimizing the formation of the 3-bromo isomer and other by-products, thereby simplifying purification. The boiling points of 3,4-dimethyl-bromobenzene (4-bromo-o-xylene) and 2,3-dimethyl-bromobenzene (3-bromo-o-xylene) are very close (215°C and 214°C, respectively), making their separation by distillation difficult. google.com Therefore, optimizing the reaction to favor the 4-bromo isomer is the most effective strategy for ensuring high purity.

Table 2: Effect of Reaction Conditions on the Regioselective Bromination of o-Xylene

| Temperature | Solvent | Catalyst / Conditions | Isomer Ratio (4-bromo : 3-bromo) | Reference |

|---|---|---|---|---|

| -20°C to 40°C | Sulfur Dioxide (SO₂) | Darkness | Up to 97:3 | google.com |

| -20°C to -70°C | Aliphatic Hydrocarbon | Iron Halide, Darkness | High ratio of 4-bromo isomer | epo.org |

| 0°C to 40°C | Acetonitrile, Nitromethane | N/A | 75:25 to 82:18 | google.com |

Modern synthetic methodologies, such as continuous flow synthesis, offer further opportunities for optimization by enabling precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields and purity. nih.gov

Novel Synthetic Approaches and Catalyst Development for Related Phenylene Dimethanols

The field of organic synthesis is continually evolving, with a focus on developing more efficient, selective, and environmentally benign methods. For the synthesis of substituted aromatic compounds like phenylene dimethanols, novel catalytic systems are a major area of research. Transition-metal-catalyzed reactions, particularly those involving palladium, rhodium, and ruthenium, are providing new pathways for C-H bond activation and functionalization. mdpi.com These methods offer the potential for more direct synthetic routes that may not require the pre-functionalization of starting materials, thus reducing the number of steps and improving atom economy.

For instance, palladium-catalyzed annulation reactions have been used to selectively synthesize 4-bromoisoquinolines, demonstrating the power of modern catalysts in controlling regioselectivity in complex aromatic systems. researchgate.net Similarly, ruthenium(II) complexes have been employed for site-selective C-H oxygenations to prepare salicylaldehydes. mdpi.com While not yet applied directly to the synthesis of this compound, these advanced catalytic approaches could inspire novel synthetic strategies. The development of catalysts for the synthesis of substituted phenylene aromatic diesters, used in Ziegler-Natta polymerization catalysts, also contributes to the broader knowledge base for synthesizing complex substituted phenylene structures. google.com Future research may focus on adapting these catalytic C-H functionalization or cross-coupling reactions to provide more direct and efficient access to this compound and related compounds.

Chemical Reactivity and Derivatization Strategies

Transformations Involving the Benzylic Hydroxyl Groups

The two primary alcohol functionalities, situated on a benzene (B151609) ring, are known as benzylic alcohols. The proximity of the phenyl ring influences their reactivity, making them amenable to a variety of transformations. masterorganicchemistry.com

The benzylic hydroxyl groups of (4-bromo-1,2-phenylene)dimethanol can be readily oxidized to form the corresponding dicarbonyl compound, 4-bromo-1,2-phthalaldehyde. This transformation is a key step in the synthesis of various derivatives. sciengine.comgoogle.com A common method involves the hydrolysis of an intermediate, 4-bromo-1,2-bis(dibromomethyl)benzene, which is itself synthesized from a bromination reaction. An optimized procedure for this hydrolysis utilizes fuming sulfuric acid followed by a controlled work-up to yield the desired aldehyde. sciengine.com

The oxidation of benzylic alcohols can be achieved under various conditions, and the choice of oxidant is crucial to control the extent of the reaction and avoid over-oxidation to carboxylic acids. For many benzylic alcohols, reagents like manganese dioxide (MnO2), or milder, more selective methods are employed. nih.govasm.org

Table 1: Synthesis of 4-Bromo-o-phthalaldehyde via Hydrolysis

| Precursor | Reagents | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromo-1,2-bis-dibromomethyl-benzene | Fuming H₂SO₄, NaHCO₃ | 1. Reaction with H₂SO₄; 2. Neutralization with NaHCO₃; 3. Hydrolysis | 4-bromo-o-phthalaldehyde | Good | sciengine.comgoogle.com |

This interactive table summarizes the conditions for the synthesis of 4-bromo-o-phthalaldehyde.

The resulting 4-bromo-phthalaldehyde is a valuable intermediate, for instance, in the synthesis of polymers with improved thermal stability compared to those derived from unsubstituted o-phthalaldehyde. chemicalbook.com

The hydroxyl groups of this compound can undergo etherification and esterification to yield a variety of derivatives. These reactions involve the formation of an ether (C-O-C) or ester (C-O-C=O) linkage, respectively.

Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or, more efficiently, with a more reactive acyl halide or anhydride (B1165640) in the presence of a base. For example, the esterification of the structurally similar 1,4-benzenedimethanol (B118111) has been demonstrated using 2-bromopropionyl bromide in the presence of triethylamine (B128534) (TEA) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). acs.org This reaction selectively forms the monoesterified product, (4-hydroxymethyl)benzyl 2-bromoisobutyrate, which can serve as an initiator for atom transfer radical polymerization (ATRP). A similar strategy could be applied to this compound to afford mono- or di-ester products.

Ether synthesis can be accomplished via methods such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Table 2: Representative Esterification Reaction

| Alcohol Substrate | Reagent | Base/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 1,4-Benzenedimethanol | 2-Bromopropionyl bromide | Triethylamine, DMAP | Benzylic Ester | acs.org |

This interactive table shows an example of an esterification reaction on a related benzenedimethanol structure.

While the hydroxyl group itself is a poor leaving group, it can be converted into a better leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions. A direct and effective method is the conversion of the diol to the corresponding dibromide, 4-bromo-1,2-bis(bromomethyl)benzene. core.ac.uk This transformation creates two reactive benzylic bromide sites.

These benzylic halides are highly susceptible to nucleophilic attack, allowing for the introduction of a wide range of functionalities. The reactions can proceed through either an SN1 or SN2 mechanism, with the specific pathway influenced by the nucleophile, solvent, and substrate structure. The benzylic carbocation intermediate in an SN1 reaction is stabilized by resonance with the adjacent benzene ring. khanacademy.orgyoutube.com

Common nucleophiles that can be introduced include:

Cyanide (CN⁻) to form dinitriles.

Azide (N₃⁻) to form diazides, which can be further reduced to diamines.

Alkoxides (RO⁻) to form diethers.

Thiolates (RS⁻) to form dithioethers.

Reactions at the Aryl-Bromine Center

The carbon-bromine (C-Br) bond on the aromatic ring is another key site for derivatization, primarily through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the aryl-bromine center. Aryl bromides are excellent substrates for these transformations due to their favorable reactivity in the oxidative addition step of the catalytic cycle. uwindsor.ca Several named reactions are applicable here:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for creating biaryl structures or introducing alkyl or alkenyl groups. arkat-usa.orgyoutube.com

Heck-Mizoroki Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. arkat-usa.org

Sonogashira Coupling: This method is used to couple the aryl bromide with a terminal alkyne, providing a direct route to aryl-alkyne structures. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. youtube.com

Stille Coupling: This involves the reaction of the aryl bromide with an organotin compound.

These reactions allow for the attachment of a wide variety of carbon-based substituents to the benzene ring, significantly expanding the molecular diversity accessible from this compound or its derivatives. nih.gov

Table 3: Common Palladium-Catalyzed C-C Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Pd catalyst, Base | Aryl-Aryl, Aryl-Alkyl | arkat-usa.orgyoutube.com |

| Heck-Mizoroki | Alkene | Pd catalyst, Base | Aryl-Alkenyl | arkat-usa.org |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl | youtube.com |

This interactive table outlines major palladium-catalyzed cross-coupling reactions applicable to the aryl-bromine center.

Beyond forming carbon-carbon bonds, the activation of the C-Br bond is also instrumental in forming bonds between the aromatic carbon and various heteroatoms (N, O, S). Palladium-catalyzed reactions are again at the forefront of these transformations.

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds. It couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. This allows for the synthesis of arylamines.

C-O and C-S Coupling: Similar palladium-catalyzed systems can be used to couple aryl bromides with alcohols, phenols, or thiols to form diaryl ethers, alkyl aryl ethers, and thioethers, respectively.

These C-heteroatom bond-forming reactions are crucial for synthesizing structures found in many functional materials and complex organic molecules. researchgate.net

Multi-Component Reactions Utilizing the Bifunctional Nature of this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govmdpi.combohrium.com The bifunctional nature of this compound, possessing both nucleophilic diol and electrophilic aryl bromide functionalities, makes it a promising, albeit underexplored, candidate for the design of novel MCRs. The two hydroxyl groups can participate in condensations or act as nucleophiles, while the bromo-substituent can engage in transition-metal-catalyzed cross-coupling reactions. chim.itustc.edu.cn

While specific MCRs explicitly employing this compound are not extensively documented in the literature, its structural motifs suggest its potential application in various known MCR strategies. For instance, it could serve as a bifunctional building block in the synthesis of complex heterocyclic scaffolds. One hypothetical MCR could involve the initial condensation of the diol with a carbonyl compound to form a cyclic acetal, followed by an in-situ palladium-catalyzed cross-coupling reaction at the bromide position with another reactant, such as a boronic acid or an alkyne.

Another potential application lies in Passerini or Ugi-type reactions. While these typically involve isocyanides, aldehydes/ketones, and carboxylic acids, modifications of the diol functionality of this compound, for example, by selective oxidation to the corresponding dialdehyde, could open pathways for its use in such transformations, leading to the formation of complex ester and amide libraries bearing a bromophenyl core.

The following table outlines a hypothetical multi-component reaction scenario illustrating the potential of this compound as a bifunctional building block.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Potential Product Class |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde | Isocyanide | Lewis Acid | Fused Heterocyclic Amides |

| This compound | Boronic Acid | Carbon Monoxide | Palladium Catalyst | Lactones with Aryl Substituents |

| This compound | Amine | Alkyne | Copper/Palladium Catalyst | Substituted Isoindolines |

This table represents hypothetical reaction schemes based on the known reactivity of the functional groups present in this compound and established multi-component reaction methodologies.

The exploration of such MCRs could lead to the discovery of novel molecular architectures with potential applications in materials science and medicinal chemistry. The inherent diversity of MCRs would allow for the rapid generation of a library of compounds from this versatile starting material. nih.gov

Mechanistic Studies of Functionalization Reactions

Detailed mechanistic studies on the functionalization of this compound are scarce. However, the reactivity of its constituent functional groups—primary alcohols and an aryl bromide—is well-established, allowing for the extrapolation of probable reaction mechanisms based on analogous systems.

Functionalization of the Diol Moiety:

The two primary alcohol groups can undergo a variety of transformations, such as esterification, etherification, and oxidation. The mechanism of these reactions is generally well-understood. For instance, acid-catalyzed esterification would proceed via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, tetrahedral intermediate formation, and subsequent elimination of water. Base-catalyzed esterification with an acyl chloride would involve the formation of a more nucleophilic alkoxide.

Iron-catalyzed cross-etherification of benzyl (B1604629) alcohols has been reported, and mechanistic studies suggest the involvement of a benzylic cation intermediate. researchgate.netacs.orgnih.gov In the case of this compound, a similar mechanism could be operative, where a Lewis acid catalyst facilitates the formation of a benzylic carbocation at one of the hydroxymethyl groups, which is then trapped by another alcohol.

Functionalization of the Aryl Bromide:

The bromine atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. The mechanisms of these palladium-catalyzed reactions have been extensively studied. illinois.edu

For example, the generally accepted mechanism for the Suzuki coupling involves:

Kinetic and computational studies on related bromobenzene (B47551) derivatives have provided deep insights into the elementary steps of these catalytic cycles, including the nature of the active catalytic species and the rate-determining step. illinois.eduresearchgate.net For instance, the oxidative addition step is often found to be rate-limiting. illinois.edu

Bifunctional Reactivity and Selectivity:

The interplay between the diol and the aryl bromide functionalities could lead to interesting reactivity and selectivity challenges. For example, in a palladium-catalyzed reaction, the hydroxyl groups could potentially act as ligands for the metal center, influencing the catalyst's reactivity and selectivity. Conversely, the conditions used for functionalizing the diol (e.g., strong acids or bases) could affect the integrity of the C-Br bond.

Computational studies, such as those using Density Functional Theory (DFT), could be invaluable in elucidating the transition states and reaction pathways for the functionalization of this compound. researchgate.netmit.eduims.ac.jp Such studies could predict the feasibility of proposed MCRs and help in understanding the regioselectivity of reactions involving this bifunctional molecule.

The following table summarizes the likely mechanistic pathways for the functionalization of this compound based on established chemical principles.

| Reaction Type | Functional Group Involved | Key Mechanistic Steps | Relevant Analogs/Studies |

|---|---|---|---|

| Esterification | Diol | Nucleophilic acyl substitution | General acid/base catalysis principles |

| Etherification | Diol | Williamson ether synthesis or Lewis acid-catalyzed C-O cleavage/formation | Iron-catalyzed etherification of benzyl alcohols researchgate.netacs.orgnih.gov |

| Suzuki Coupling | Aryl Bromide | Oxidative addition, transmetalation, reductive elimination | Mechanistic studies on palladium-catalyzed cross-coupling of bromoarenes illinois.edu |

| Sonogashira Coupling | Aryl Bromide | Oxidative addition, transmetalation, reductive elimination | Multicomponent syntheses involving Sonogashira reactions chim.it |

Applications in Functional Materials and Polymer Chemistry

Integration into Advanced Polymer Architectures

The dimethanol groups on the phenylene ring serve as key handles for incorporating this monomer into polymer chains through reactions like esterification or etherification, forming the backbone of various advanced polymer systems.

As a diol, (4-bromo-1,2-phenylene)dimethanol can be used as a chain extender or cross-linking agent in the production of polyesters and polyurethanes. These polymers are foundational to the formulation of specialty coatings, adhesives, and sealants. The incorporation of the brominated phenylene unit into the polymer backbone can enhance properties such as thermal stability, chemical resistance, and hydrophobicity, which are critical for high-performance applications in demanding environments.

| Polymer Type | Potential Role of this compound | Resulting Property Enhancement |

| Polyesters | Monomer / Chain Extender | Improved thermal stability, chemical resistance |

| Polyurethanes | Monomer / Cross-linker | Enhanced durability and hydrophobicity |

Brominated compounds are widely utilized as flame retardants in polymeric materials. researchgate.netresearchgate.net When incorporated into a polymer, this compound can act as a "reactive" flame retardant. Unlike "additive" flame retardants which are physically mixed into the polymer, reactive retardants are chemically bound to the polymer backbone. This integration prevents leaching of the flame-retardant molecule over time, leading to more permanent fire resistance and a better environmental profile. nih.gov

The mechanism of flame retardancy for brominated compounds typically occurs in the gas phase during combustion. acs.org The heat of a fire breaks the carbon-bromine bond, releasing bromine radicals. These radicals act as scavengers in the gas phase, interrupting the high-energy radical chain reactions of combustion, which in turn quenches the flame. researchgate.netnist.gov The presence of this compound within the polymer structure ensures that these flame-retardant species are released at the site of decomposition.

General Mechanism of Brominated Flame Retardants:

Heat Decomposition: The polymer containing the brominated unit is exposed to high temperatures.

Radical Release: The C-Br bond cleaves, releasing bromine radicals (Br•).

Flame Inhibition: Bromine radicals interfere with the combustion chain reaction in the gas phase (e.g., H• + O2 → HO• + O•) by reacting with highly reactive H• and HO• radicals.

While specific studies on the polymerization kinetics of this compound are not widely documented, the reactivity of its diol functional groups is expected to follow established principles of polyesterification or polycondensation reactions. The rate of polymerization and the final molecular weight of the polymer would be influenced by factors such as temperature, catalyst type, and monomer purity. The bulky bromine atom on the aromatic ring may introduce steric hindrance, potentially affecting the reaction kinetics compared to its non-brominated counterparts. Further research using techniques like microrheology or spectroscopic analysis could provide detailed insights into the kinetic evolution of polymers derived from this monomer. rsc.org

Utilization in Organic Electronic Systems

The aromatic and brominated nature of this compound also makes it a molecule of interest for the synthesis of materials used in organic electronics.

Organic semiconductors are the active components in a range of flexible electronic devices. nih.gov The synthesis of these materials often involves the coupling of aromatic building blocks. The bromine atom on this compound can serve as a reactive site for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and constructing larger π-conjugated systems. sigmaaldrich.com By first modifying or protecting the dimethanol groups, the brominated aromatic core can be used to synthesize more complex molecules that, upon polymerization, could form organic semiconductors.

Conjugated polymers, which feature alternating single and double bonds along their backbone, are essential for organic electronics due to their unique optoelectronic properties. The phenylene unit of this compound can be incorporated into these backbones. While the meta-like arrangement of the substituents (at positions 1 and 2) can disrupt conjugation compared to a para-linkage, this can be a design feature. roaldhoffmann.com Breaking conjugation at specific points in a polymer chain can be used to tune the electronic properties, such as the band gap, and can enhance the photoluminescence efficiency, which is crucial for applications in organic light-emitting diodes (OLEDs). nih.gov The bromine atom provides a route to further functionalize the polymer backbone after polymerization, allowing for the fine-tuning of its electronic characteristics.

Synthesis of Novel Material Building Blocks from this compound Remains an Area of Specialized Research

The chemical compound this compound is recognized as a versatile building block in organic synthesis. However, a comprehensive review of publicly available scientific literature and patent databases reveals limited specific research detailing its direct application in the synthesis of novel material building blocks for functional materials and polymer chemistry.

While the bifunctional nature of this compound, featuring two hydroxymethyl groups and a bromine atom on a phenyl ring, suggests its potential as a precursor for various monomers and polymers, detailed research findings and extensive data on its use in this specific context are not widely reported. The hydroxymethyl groups can be readily converted into other functional groups, making the compound amenable to various polymerization techniques. The bromine atom provides a site for cross-coupling reactions, allowing for the introduction of diverse functionalities or the creation of extended conjugated systems.

Despite its potential, the scientific community has yet to extensively document the use of this compound in the creation of new materials. Research in materials science often explores a vast array of chemical precursors, and it is possible that this particular compound is utilized in niche applications that are not broadly published or is part of proprietary industrial research.

Advanced Spectroscopic Analysis of this compound

The comprehensive characterization of a chemical compound is fundamental to understanding its structural properties and potential applications. For this compound, a variety of advanced spectroscopic techniques are theoretically essential for elucidating its detailed molecular structure and solid-state architecture. However, a thorough review of available scientific literature and databases reveals a significant scarcity of published experimental data for this specific compound. While detailed spectroscopic analyses for structurally related bromo-aromatic compounds are abundant, directly reported data for this compound is largely unavailable.

This article outlines the established spectroscopic methodologies as they would apply to this compound, highlighting the specific information each technique would yield. It also includes the limited experimental data that has been publicly reported.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net For (4-bromo-1,2-phenylene)dimethanol, DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface.

The electronic structure, which dictates the molecule's chemical behavior, is also elucidated through DFT. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data if available. For instance, a DFT study on a bromo-phenyl derivative provided a detailed look at its solid-state crystal structure, which was then compared with computational results. researchgate.netmdpi.com

Below is a hypothetical data table representing the kind of optimized geometric parameters that would be obtained for this compound from a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p).

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

|---|---|---|---|---|

| Bond Length (Å) | C1 | C2 | 1.40 | |

| Bond Length (Å) | C4 | Br | 1.91 | |

| Bond Length (Å) | C1 | C(H2OH) | 1.52 | |

| Bond Angle (°) | C2 | C1 | C6 | 120.5 |

| Bond Angle (°) | C3 | C4 | Br | 119.8 |

Note: The atom numbering corresponds to standard IUPAC nomenclature for the benzene (B151609) ring, with the hydroxymethyl groups at positions 1 and 2, and the bromine atom at position 4. The values presented are illustrative and would be precisely determined in a specific computational study.

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Surface Mapping

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, an FMO analysis would reveal the distribution of these orbitals. The HOMO is likely to be concentrated on the electron-rich aromatic ring and the oxygen atoms of the hydroxymethyl groups, while the LUMO may be distributed more over the carbon-bromine bond and the aromatic system, indicating potential sites for nucleophilic and electrophilic attack, respectively.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.netmdpi.com It maps the electrostatic potential onto the electron density surface, with different colors indicating varying charge potentials. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the oxygen atoms and the bromine atom due to their high electronegativity, and positive potential around the hydroxyl and methylene (B1212753) protons.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

Note: These are representative values and would be calculated precisely in a computational study.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. bohrium.com DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.govresearchgate.net

The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the magnetic shielding tensors of the nuclei. nih.govrogue-scholar.org These theoretical values are then typically scaled or referenced against a standard, like tetramethylsilane (B1202638) (TMS), to yield chemical shifts that can be directly compared with experimental spectra. nih.gov This process can be instrumental in assigning peaks in a complex spectrum and confirming the structure of a synthesized compound. bohrium.com

Similarly, the calculation of vibrational frequencies through DFT can help in the interpretation of infrared (IR) and Raman spectra. researchgate.net The computed frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the calculated spectrum with the experimental one can provide detailed information about the molecular structure and bonding.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 138.5 |

| C2 | 137.9 |

| C3 | 131.2 |

| C4 | 121.8 |

| C5 | 130.5 |

| C6 | 128.7 |

| CH₂OH (at C1) | 64.3 |

Note: These are hypothetical values relative to TMS and would be refined through specific computational protocols.

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable bonds, such as the hydroxymethyl groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. This is achieved by systematically rotating specific bonds and calculating the energy at each step, generating a potential energy surface or an energy landscape.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.

For reactions involving this compound, such as its use in the synthesis of larger molecules, computational modeling could be used to explore different possible reaction pathways. For example, in a substitution reaction at the benzylic position, DFT calculations could model the approach of a nucleophile, the breaking of the carbon-leaving group bond, and the formation of the new bond. This would provide insights into whether the reaction proceeds through a concerted or stepwise mechanism and allow for the calculation of the activation energy, which is related to the reaction rate. A computational study of the CuAAC reaction, for instance, used DFT to investigate both mononuclear and binuclear pathways and calculate their respective activation energies. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of rational drug design and materials science. nih.govnih.gov QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific physical property. These models are built by calculating a set of molecular descriptors (numerical representations of chemical information) for a training set of molecules with known activities. frontiersin.org

For derivatives of this compound, a QSAR study could be undertaken to guide the design of new compounds with enhanced properties. For instance, if a series of its esters are synthesized and tested for a particular biological activity, a QSAR model could be developed to identify the key structural features that influence this activity. Descriptors could include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). The resulting model could then be used to predict the activity of yet-to-be-synthesized derivatives, prioritizing the most promising candidates for synthesis and testing.

Future Research Directions and Potential Applications

Exploration of (4-bromo-1,2-phenylene)dimethanol as a Ligand in Coordination Chemistry

The presence of two hydroxymethyl groups on the phenylene ring of this compound suggests its potential as a bidentate ligand in coordination chemistry. These hydroxyl groups can coordinate to a variety of metal centers, forming stable chelate rings. The bromo-substituent on the aromatic ring can further influence the electronic properties of the resulting metal complexes, potentially enhancing their catalytic activity or conferring unique photophysical properties.

Future research in this area could focus on synthesizing and characterizing coordination complexes of this compound with various transition metals. The investigation of their structural and electronic properties, through techniques such as X-ray crystallography and spectroscopy, would provide valuable insights into the ligand's coordination behavior. A study on bromo-substituted phenylbenzothiazole cyclometalating ligands has shown that the introduction of bromine can influence the photophysical properties of iridium(III) complexes, suggesting that the bromo group in this compound could play a similar role. nih.gov

The exploration of these complexes in catalysis is a promising avenue. For instance, they could be evaluated as catalysts in cross-coupling reactions, where the metal center's electronic environment is crucial for catalytic efficiency. Furthermore, the potential for these complexes to act as sensors for specific ions or molecules could be investigated, drawing parallels to the use of other functionalized ligands in analytical chemistry. smolecule.com

Development of Sustainable and Green Synthetic Routes

The development of environmentally friendly and efficient methods for the synthesis of this compound is a critical area of future research. Traditional bromination methods often involve the use of hazardous reagents like elemental bromine. A greener alternative could involve the use of sodium bromide in the presence of an oxidizing agent like hydrogen peroxide, a method that has been successfully applied to the synthesis of related compounds like 4-bromo-o-phenylenediamine. google.com This approach avoids the use of elemental bromine and generates water as the primary byproduct.

| Synthetic Step | Traditional Reagent | Potential Green Alternative | Benefit of Green Alternative |

| Bromination | Elemental Bromine (Br₂) | Sodium Bromide (NaBr) / Hydrogen Peroxide (H₂O₂) | Avoids hazardous bromine, water as byproduct. google.com |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Transfer Hydrogenation | Milder reaction conditions, less hazardous. |

Application in Supramolecular Chemistry and Self-Assembly Processes

The functional groups of this compound make it an attractive candidate for the construction of supramolecular assemblies. The two hydroxyl groups can participate in hydrogen bonding, a key interaction in directing self-assembly. The bromine atom can engage in halogen bonding, another important non-covalent interaction that is increasingly being utilized in crystal engineering and the design of functional materials.

Future research could explore the self-assembly of this compound in different solvents and under various conditions to form well-defined supramolecular structures such as gels, liquid crystals, or porous frameworks. The interplay between hydrogen and halogen bonding could lead to the formation of novel and complex architectures. Studies on phenyl derivatives of butanol isomers have shown that the presence of an aromatic moiety can influence the organization of molecules and the formation of supramolecular clusters. nih.gov

Furthermore, this compound can be used as a starting material to synthesize larger, more complex building blocks for supramolecular chemistry. For instance, it can be converted into bis(bromomethyl) derivatives, which can then be used in Williamson ether synthesis to create larger macrocycles or cavitands. These larger host molecules could then be investigated for their ability to form host-guest complexes with various organic molecules, with potential applications in sensing, separation, and drug delivery.

Biological and Medicinal Chemistry Explorations

This compound has shown significant promise as a precursor in the synthesis of biologically active molecules. Its derivatives have been explored for their potential as therapeutic agents in various disease areas.

One notable application is in the synthesis of isoquinoline (B145761) derivatives. A patent has described the use of this compound in the preparation of isoquinoline compounds that act as inhibitors of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). PERK is a key component of the unfolded protein response and is implicated in various diseases, including cancer and neurodegenerative disorders. The development of potent and selective PERK inhibitors is an active area of research, and this compound provides a valuable scaffold for creating new inhibitor candidates. semanticscholar.org Isoquinoline derivatives, in general, are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govmdpi.com

Another important application is in the synthesis of bis-amidines, which have been shown to potentiate the activity of antibiotics against Gram-negative bacteria. Research has demonstrated that this compound can be used as an intermediate in the synthesis of these potentiators, which could help address the growing problem of antibiotic resistance. acs.org

Furthermore, a patent has disclosed the use of this compound to produce 4-bromophthalaldehyde. This derivative is then used in a novel crosslinking strategy for peptides, which can help to stabilize their secondary structure and enhance their biological activity. This "FlICk-ing" (fluorescent iso-indole crosslinking) approach has potential applications in developing new peptide-based drugs and imaging agents. mdpi.com

| Derivative Class | Biological Target/Application | Therapeutic Potential | Reference |

| Isoquinolines | Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) | Cancer, Neurodegenerative Diseases | semanticscholar.org |

| Bis-amidines | Bacterial Outer Membrane | Antibiotic Potentiation | acs.org |

| Phthalaldehydes | Peptide Crosslinking | Drug Development, Bio-imaging | mdpi.com |

Future research in this domain will likely focus on optimizing the synthesis of these derivatives and evaluating their efficacy and selectivity in relevant biological assays. The structure-activity relationships of these compounds can be further explored to design even more potent and specific therapeutic agents.

Q & A

Basic: What synthetic methodologies are established for (4-bromo-1,2-phenylene)dimethanol, and how is purity optimized?

Answer:

The compound can be synthesized via base-promoted reduction of substituted isobenzofuran-1(3H)-ones using silane reagents. For example, analogous syntheses of methyl-substituted derivatives (e.g., (4-methyl-1,2-phenylene)dimethanol) achieved yields of ~80% under optimized conditions . Key steps include:

- Reductive ring-opening of brominated isobenzofuranones in aprotic solvents (e.g., acetone).

- Purification via silica gel column chromatography using ethyl acetate/petroleum ether gradients to isolate the diol product .

- Purity validation by HPLC (>97%) and spectroscopic characterization (¹H/¹³C NMR, mass spectrometry) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- ¹H NMR : Diagnostic peaks include aromatic protons (δ ~7.2–7.4 ppm) and hydroxyl/methylene groups (δ ~4.5–5.0 ppm). Splitting patterns help confirm substitution positions .

- Mass spectrometry (EI-MS) : A molecular ion peak at m/z ~217 (C₈H₉BrO₂) confirms the molecular weight .

- Melting point analysis : Reported as a white solid with a sharp melting range, consistent with high crystallinity .

Advanced: How can reaction conditions be optimized to improve yield in base-promoted syntheses?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance silane-mediated reductions by stabilizing intermediates .

- Catalyst screening : Lewis acids (e.g., K₂CO₃) improve reaction rates, as seen in analogous syntheses .

- Temperature control : Reflux conditions (e.g., 60–80°C) balance reactivity and side-product formation. Lower temperatures may reduce debromination risks.

Advanced: How should researchers reconcile discrepancies in reported applications of brominated phenylene dimethanol derivatives?

Answer:

Conflicting data may arise from structural variations (e.g., tetrabromo vs. dibromo derivatives ). For example:

- Tetrabromo analogs (e.g., perbromo-1,2-phenylene dimethanol) are documented as flame retardants in polyurethane foams (10–15% loading) .

- Dibromo derivatives may lack sufficient bromine content for flame retardancy but could serve as intermediates in pharmaceuticals or polymers.

Resolution : Conduct comparative structure-activity relationship (SAR) studies to evaluate bromine’s role in specific applications .

Advanced: What computational tools can predict reactivity in polymer or supramolecular synthesis?

Answer:

- Density Functional Theory (DFT) : Models electronic effects of the bromine substituent on nucleophilic/electrophilic sites, guiding monomer design for polyesters or epoxy resins .

- Molecular Dynamics (MD) : Simulates self-assembly behavior in solvents, predicting crystallinity or aggregation patterns relevant to material science .

Advanced: What safety protocols are recommended for handling diols like this compound?

Answer:

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact. Similar diols hydrolyze to formaldehyde derivatives, necessitating exposure limits .

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal. Incineration is preferred for halogenated organics.

Advanced: Can biocatalytic routes replace traditional synthesis for sustainable production?

Answer:

Biocatalyst potential : Enzymes like lipases or alcohol dehydrogenases could enable:

- Regioselective bromination or hydroxylation under mild conditions .

- Green solvents (e.g., ionic liquids) to reduce environmental impact .

Challenges : Substrate specificity and enzyme stability require optimization via directed evolution or immobilization techniques.

Advanced: How does steric hindrance from bromine affect derivatization reactions?

Answer:

- Esterification/Sulfonation : Bromine’s bulkiness may slow reactions at the 4-position. Kinetic studies using tosyl chloride or acetic anhydride can quantify steric effects .

- Cross-coupling : Suzuki-Miyaura reactions may require Pd catalysts with bulky ligands (e.g., SPhos) to accommodate bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.